molecular formula C16H17N5O2 B606083 Osoresnontrine CAS No. 1189767-28-9

Osoresnontrine

Cat. No.: B606083
CAS No.: 1189767-28-9
M. Wt: 311.34 g/mol
InChI Key: BZTIJCSHNVZMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Osoresnontrine, also known as BI-409306, is a potent and selective inhibitor of Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a messenger molecule that plays a role in signal transduction and regulation of physiological processes.

Mode of Action

This compound interacts with its target, PDE9A, by inhibiting its activity. This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels . The increased cGMP levels can then exert various effects on the cells, depending on the specific pathways that cGMP is involved in.

Result of Action

This compound’s inhibition of PDE9A and the subsequent increase in cGMP levels have been associated with enhanced memory function in rodents . This suggests that this compound could potentially be used in the treatment of disorders associated with cognitive impairment, such as Alzheimer’s disease and schizophrenia .

Chemical Reactions Analysis

Osoresnontrine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions are typically derivatives of the parent compound, which may exhibit different pharmacological properties .

Properties

IUPAC Name

1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c22-16-13-10-18-21(12-4-7-23-8-5-12)15(13)19-14(20-16)9-11-3-1-2-6-17-11/h1-3,6,10,12H,4-5,7-9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTIJCSHNVZMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C3=C(C=N2)C(=O)NC(=N3)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189767-28-9
Record name Osoresnontrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189767289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osoresnontrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-(2-pyridinylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSORESNONTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9OC34WOAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is BI 409306 and what is its mechanism of action?

A1: BI 409306 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) [, ]. PDE9A is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in various cellular processes, including synaptic plasticity and cognition. By inhibiting PDE9A, BI 409306 increases cGMP levels in brain regions associated with cognition [, ].

Q2: What are the potential therapeutic applications of BI 409306?

A2: Preclinical studies suggest that BI 409306 may have therapeutic potential for cognitive impairment associated with schizophrenia [, , ] and Alzheimer's disease []. It has also been investigated as a potential treatment for Attenuated Psychosis Syndrome (APS), a high-risk state for developing psychosis [, , ].

Q3: What is the evidence supporting the potential cognitive benefits of BI 409306?

A3: In rodent studies, BI 409306 enhanced long-term potentiation (LTP), a cellular model of learning and memory []. It also improved performance in cognitive tasks, including object recognition and maze navigation, in animal models [, ].

Q4: What is known about the pharmacokinetic profile of BI 409306?

A5: BI 409306 exhibits rapid absorption and elimination in humans []. It reaches peak plasma concentration within one hour of oral administration, and its half-life ranges from approximately 1 to 3 hours. Systemic exposure to BI 409306 is influenced by an individual's cytochrome P450 (CYP) 2C19 enzyme activity [].

Q5: Were there any safety concerns identified in the clinical trials of BI 409306?

A6: BI 409306 was generally well-tolerated in clinical trials [, ]. The most common adverse events were mild to moderate and primarily involved the nervous system and eyes. These events typically occurred shortly after dosing and resolved within a few hours. The incidence of adverse events appeared to be dose-dependent [].

Q6: What is the current status of BI 409306's development?

A7: While the Phase II trial in schizophrenia did not meet its primary endpoint, research on BI 409306 continues in other areas. Preclinical studies are exploring its potential in models of neurodevelopmental disorders [, ]. Further research is needed to determine if BI 409306 or other PDE9A inhibitors will prove to be effective treatments for cognitive impairment.

Q7: What other research tools and approaches were used to study BI 409306?

A7: Researchers employed various methodologies to investigate BI 409306, including:

  • Pharmacokinetic and pharmacodynamic studies: To assess the compound's absorption, distribution, metabolism, excretion, and its effects on the body [].
  • Electroencephalography (EEG) and auditory event-related potential (ERP) recordings: To evaluate the drug's impact on brain activity patterns relevant to schizophrenia [].
  • Animal models: To explore the drug's effects in preclinical settings, including models of neurodevelopmental disorders [, ].
  • Thorough QT studies: To investigate the drug's potential to prolong the QT interval, a measure of cardiac repolarization [].
  • Mobile health technology: To monitor and improve medication adherence during clinical trials [].
  • Patient-reported outcome (PRO) measures: To capture the subjective experiences of cognitive impairment in patients with schizophrenia [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.